molecular formula C6H5BrN4 B13029331 7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine

7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine

Cat. No.: B13029331
M. Wt: 213.03 g/mol
InChI Key: PCWMBACUYRZSOT-UHFFFAOYSA-N
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Description

7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine is a heterocyclic organic compound with the molecular formula C6H5BrN4 It is characterized by a pyrrolo[2,1-f][1,2,4]triazine core structure substituted with a bromine atom at the 7th position and an amine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine typically involves multi-step organic reactions. One common method includes the bromination of pyrrolo[2,1-f][1,2,4]triazin-2-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted amines, while oxidation may produce corresponding oxides or hydroxylated derivatives.

Scientific Research Applications

7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine
  • 7-Bromo-1H-pyrrolo[2,1-f][1,2,4]triazine

Uniqueness

7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

7-bromopyrrolo[2,1-f][1,2,4]triazin-2-amine

InChI

InChI=1S/C6H5BrN4/c7-5-2-1-4-3-9-6(8)10-11(4)5/h1-3H,(H2,8,10)

InChI Key

PCWMBACUYRZSOT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=NN2C(=C1)Br)N

Origin of Product

United States

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